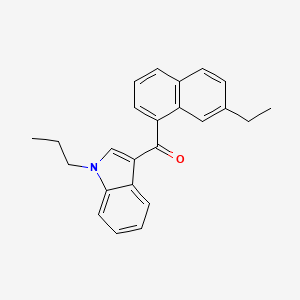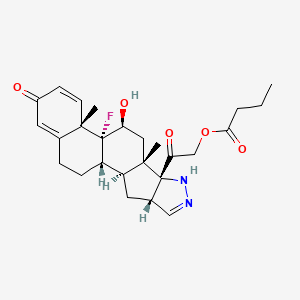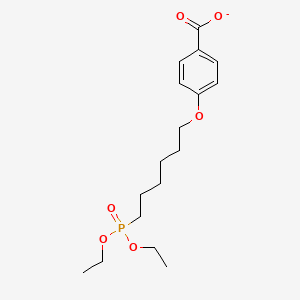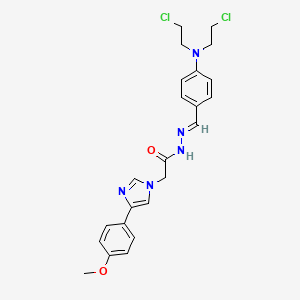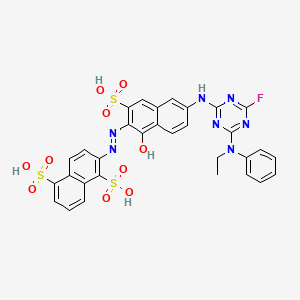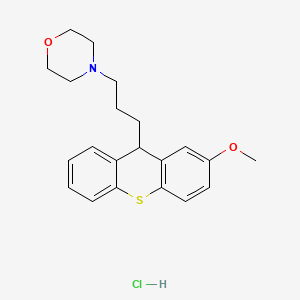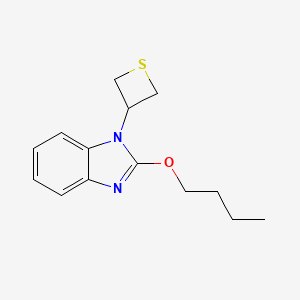
1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- is a heterocyclic compound that features a benzimidazole core with a butoxy group at the 2-position and a thietanyl group at the 1-position. This compound is part of the benzimidazole family, known for their diverse biological and pharmacological activities. Benzimidazole derivatives are widely recognized for their roles in medicinal chemistry, exhibiting properties such as antimicrobial, antiviral, anticancer, and anti-inflammatory activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- typically involves the condensation of o-phenylenediamine with appropriate aldehydes or ketones under acidic or basic conditions. Common reagents include formic acid, trimethyl orthoformate, or carbondisulphide in an alkaline alcoholic solution . The reaction conditions often require heating and the presence of catalysts such as zinc chloride, silica boron sulfonic acid, or lanthanum chloride .
Industrial Production Methods: Industrial production of benzimidazole derivatives, including 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)-, often employs continuous flow reactors to enhance yield and efficiency. The use of green chemistry principles, such as solvent-free conditions and recyclable catalysts, is increasingly common to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, often using halogenated reagents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in the presence of acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenated reagents such as bromine or chlorine in the presence of a base like sodium hydroxide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzimidazole N-oxides, while reduction can produce various benzimidazole derivatives with altered functional groups .
Scientific Research Applications
1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Explored for its anticancer properties and potential use in drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- involves its interaction with various molecular targets and pathways. The benzimidazole core can bind to enzymes and proteins, inhibiting their activity. This interaction often disrupts cellular processes, leading to antimicrobial or anticancer effects. The specific pathways involved depend on the biological context and the target organism or cell type .
Comparison with Similar Compounds
Albendazole: An antiparasitic benzimidazole derivative.
Mebendazole: Another antiparasitic agent with a similar structure.
Thiabendazole: Known for its antifungal properties.
Cyclobendazole: Used for its broad-spectrum antimicrobial activity.
Uniqueness: 1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- is unique due to its specific functional groups, which confer distinct chemical and biological properties. The butoxy and thietanyl groups enhance its solubility and reactivity, making it a valuable compound for various applications .
Conclusion
1H-Benzimidazole, 2-butoxy-1-(3-thietanyl)- is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique structure and diverse reactivity make it a valuable subject for ongoing research and development.
Properties
CAS No. |
159326-44-0 |
|---|---|
Molecular Formula |
C14H18N2OS |
Molecular Weight |
262.37 g/mol |
IUPAC Name |
2-butoxy-1-(thietan-3-yl)benzimidazole |
InChI |
InChI=1S/C14H18N2OS/c1-2-3-8-17-14-15-12-6-4-5-7-13(12)16(14)11-9-18-10-11/h4-7,11H,2-3,8-10H2,1H3 |
InChI Key |
JGIWQPRRDJZRSH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=NC2=CC=CC=C2N1C3CSC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


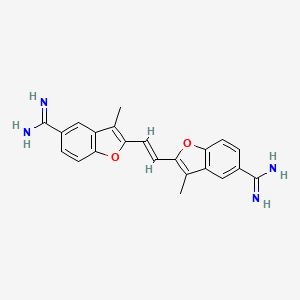
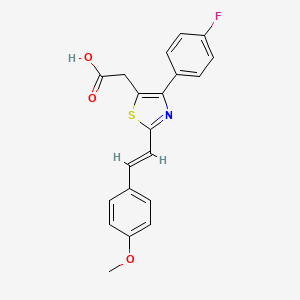
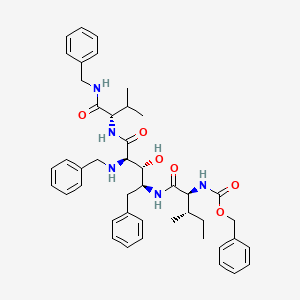


![N-(4-hydroxyphenyl)-2-[2-(4-methylbenzoyl)hydrazinyl]-2-oxoacetamide](/img/structure/B12720943.png)
